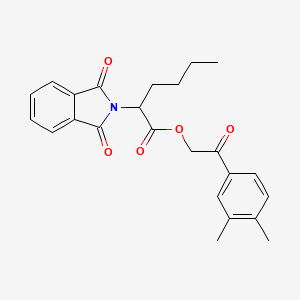![molecular formula C18H19ClN4O5S B3945226 N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3945226.png)
N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as CNS 7056, is a chemical compound that has been studied for its potential use in treating various diseases. It is a member of the sulfonamide class of compounds and has been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide 7056 is not fully understood, but it is thought to involve the inhibition of several enzymes and signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cGMP signaling, which is involved in the regulation of smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound 7056 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide 7056 is that it has been shown to have a range of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is that it has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.
Future Directions
There are several future directions for the study of N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide 7056. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for various diseases. Another direction is to investigate its potential use in combination with other drugs, which could enhance its therapeutic effects. Additionally, further studies are needed to investigate its safety and toxicity in humans, which is necessary for its eventual use in the clinic.
Scientific Research Applications
N-(4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide 7056 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors and other neurological disorders.
properties
IUPAC Name |
N-[4-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-13(24)20-14-2-5-16(6-3-14)29(27,28)22-10-8-21(9-11-22)18-7-4-15(23(25)26)12-17(18)19/h2-7,12H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCCNXIJOHFGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-benzoyl-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3945152.png)

![methyl 4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B3945163.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3945167.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3945169.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3945172.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3945184.png)

![N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3945204.png)
![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3945209.png)
![N-cyclopropyl-5-[(2-ethoxypyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3945217.png)
![N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B3945223.png)
